![molecular formula C10H14BrNO2 B017131 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide CAS No. 113853-92-2](/img/structure/B17131.png)
2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide
Overview
Description
2,3,4,5-Tetrahydro-1H-2-benzazepine derivatives are important compounds in organic chemistry due to their applications in drug development and their unique chemical properties. These compounds serve as key intermediates in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of tetrahydro-2-benzazepine derivatives often involves cyclization reactions using hydrobromide salts and anhydrous aluminium chloride in specific solvents such as decalin. This method enables the preparation of 2,3,4,5-tetrahydro-1H-2-benzazepine and its derivatives under controlled conditions (Deady, L., Pirzada, N., Topsom, R. D., 1973).
Molecular Structure Analysis
Molecular structure analysis of such compounds reveals that the azepine rings typically adopt chair conformations. The structures facilitate specific intermolecular interactions, including hydrogen bonding, which are crucial for their chemical reactivity and physical properties (Acosta, L. M., et al., 2009).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including reductive amination and Grignard reactions, which allow for the functionalization of the benzazepine core. The introduction of substituents at specific positions on the benzazepine ring can significantly alter the compound's chemical properties and biological activity (Gerritz, S., et al., 2000).
Physical Properties Analysis
The physical properties of 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives, such as solubility, melting point, and boiling point, are influenced by the nature and position of substituents on the benzazepine ring. These properties are essential for determining the compound's suitability for further applications in drug development and other fields.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are critical for understanding the behavior of these compounds in chemical reactions and biological systems. Modifications to the benzazepine core can lead to compounds with selective binding affinities and activities at various biological targets (Bradshaw, B., et al., 2008).
Scientific Research Applications
Synthesis of Tetrahydro-Benzazepines
This compound is used for synthesizing tetrahydro-2- and 3-benzazepines, and hexahydro-3-benzazocine (Deady, Pirzada, & Topsom, 1973).
Dopamine Receptor Agonists
6-Chloro derivatives of this compound have potential as agonists of central and peripheral dopamine receptors (Pfeiffer et al., 1982).
Oxidative Cleavage and Reductive Amination Studies
It's used as a model compound in studying the effects of oxidative cleavage and reductive amination strategies on benzonorbornadiene (Brooks et al., 2004).
Muscarinic (M3) Receptor Antagonists
The synthesis of 5-hydroxy derivatives of this compound shows potential as selective antagonists of muscarinic (M3) receptors (Bradshaw et al., 2008).
Tritium Labeling for Research
Tritium-labeled derivatives have been synthesized for scientific research, particularly in pharmacology (Landvatter, Blackburn, Villani, & Bosch, 1987).
Organic Synthesis Applications
It's a bridged-ring nitrogen compound used in organic synthesis (Lennon & Proctor, 1979).
Further Transformations in Scientific Research
The synthesis of 7- and 7,8-substituted derivatives is useful for further transformations in research (Pecherer, Sunbury, & Brossi, 1971).
Potential Biological Activities
2,3,4,5-Tetrahydro-1H-benzazepine derivatives have been explored for potential biological activities (Bobowski, Gottlieb, West, & Shavel, 1979).
Future Directions
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepine-7,8-diol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c12-9-4-7-2-1-3-11-6-8(7)5-10(9)13;/h4-5,11-13H,1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELFRECJCWLACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CNC1)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555522 | |
Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide | |
CAS RN |
113853-92-2 | |
Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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